Selective Glutathione Reductase Inhibition
SMG exhibits selective, irreversible inhibition of glutathione reductase (GR) with 50-90% activity loss over 3 hours at 0.1-1.0 mM concentrations, whereas it fails to inhibit glutathione S-transferase (GST) or glutathione peroxidase (GPO) under identical conditions [1]. This selectivity is corroborated by covalent 14C-SMG binding to GR and a demonstrated greater active-site affinity compared to SMC [1]. The inhibition is NADPH-dependent and GSSG-protectable [1].
| Evidence Dimension | Enzyme inhibition selectivity and magnitude |
|---|---|
| Target Compound Data | SMG: 50-90% irreversible GR activity loss (0.1-1.0 mM, 3 hr, NADPH-dependent); No GST/GPO inhibition; Greater active-site affinity than SMC |
| Comparator Or Baseline | SMC: Similar GR inhibition pattern; BCNU: Known GR-selective carbamoylating agent; GST/GPO: No inhibition by SMG or SMC |
| Quantified Difference | SMG > SMC in active-site affinity; Selective for GR vs. GST/GPO (0% inhibition of GST/GPO) |
| Conditions | Yeast GR in vitro; 0.1-1.0 mM conjugates ±100 μM NADPH; 37°C; 3 hr incubation |
Why This Matters
Procurement of SMG, not generic glutathione or SMC, is essential for studies requiring selective, covalent GR inhibition as a mechanistic probe or for distinguishing GR-dependent pathways from GST/GPO-mediated detoxification.
- [1] Jochheim CM, Baillie TA. Selective and irreversible inhibition of glutathione reductase in vitro by carbamate thioester conjugates of methyl isocyanate. Biochem Pharmacol. 1994;47(7):1197-1206. View Source
